2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester typically involves the nitration of benzoic acid derivatives followed by esterification. One common method includes the nitration of 2-benzyloxybenzoic acid to introduce the nitro group at the 3-position. This is followed by esterification with benzyl alcohol under acidic conditions to form the benzyl ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, using controlled reaction conditions and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products
Reduction: 2-Benzyloxy-3-amino-benzoic Acid Benzyl Ester
Substitution: Various substituted benzoic acid esters
Oxidation: 2-Benzyloxy-3-nitro-benzoic Acid
Scientific Research Applications
2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The ester group can also be hydrolyzed to release benzoic acid derivatives, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyloxy-3-amino-benzoic Acid Benzyl Ester
- 2-Benzyloxy-3-nitro-benzoic Acid
- 2-Benzyloxy-benzoic Acid Benzyl Ester
Uniqueness
2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is unique due to the presence of both the nitro and ester functional groups, which allow it to undergo a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
benzyl 3-nitro-2-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c23-21(27-15-17-10-5-2-6-11-17)18-12-7-13-19(22(24)25)20(18)26-14-16-8-3-1-4-9-16/h1-13H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASQATSQCXYGQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582951 | |
Record name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217095-89-1 | |
Record name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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